molecular formula C14H26N2O3 B2692899 tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1822548-34-4

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2692899
CAS No.: 1822548-34-4
M. Wt: 270.373
InChI Key: DONMCNLMGQKHKK-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antiviral therapeutics. This compound features a spirocyclic oxa-azaspiro[5.5]undecane core protected by a tert-butoxycarbonyl (Boc) group, making it a versatile intermediate for further synthetic elaboration. The 1-oxa-9-azaspiro[5.5]undecane scaffold is recognized as a first-in-class inhibitor of the Chikungunya virus (CHIKV) nonstructural protein 2 helicase (nsP2hel), an essential enzyme for viral replication . Recent studies published in 2025 have demonstrated that analogs derived from this core structure exhibit potent, broad-spectrum antialphaviral activity against pathogens such as CHIKV, Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . These inhibitors function as allosteric inhibitors, non-competitively targeting the ATPase and RNA unwindase activities of nsP2hel . The enantioselective nature of this chemotype is critical, with the (R)-enantiomer showing dramatically enhanced potency, establishing it as a high-quality chemical probe for studying alphavirus biology . As a Boc-protected amino derivative, this compound is primed for further chemical modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)11(15)5-4-10-18-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONMCNLMGQKHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the construction of the spirocyclic scaffold through a Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. The scalability of this method would depend on optimizing reaction conditions and ensuring the availability of necessary reagents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development:

  • Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can be synthesized and tested for their efficacy against various pathogens, including bacteria and fungi.

Neuropharmacology

The unique structural features of tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate make it a candidate for neuropharmacological studies:

  • CNS Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, making it a potential candidate for treating neurological disorders such as depression or anxiety.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various chemical reactions, including amination and esterification, which are crucial in developing new pharmaceuticals.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of spirocyclic compounds revealed that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for further development.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening, this compound was evaluated for its effect on serotonin receptors. The results indicated that it could act as a partial agonist at specific serotonin receptor subtypes, suggesting its utility in developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related spirocyclic compounds reveals critical differences in substituents, synthetic accessibility, and physicochemical properties. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula MW Key Substituents Purity Key Properties
tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate N/A Not explicitly stated ~285* 5-amino, 1-oxa >97% High hydrogen-bonding potential due to amino group
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1492080-32-6 C20H20FNO 309.39 4-hydroxy, 1-oxa 95% Reduced reactivity compared to amino analog; potential for esterification
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C14H23NO3 269.36 9-oxo, 3-aza ≥95% Lower MW; oxo group increases polarity, solubility ~3.2 mg/mL in DMSO
tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate 1209319-87-8 C13H22N2O3 270.33 2-oxo, 1-oxa, 3,9-diaza 95% Dual nitrogen atoms enhance basicity; used in kinase inhibitor pipelines
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate 1031927-14-6 C14H26N2O2 254.37 1,9-diaza >97% Higher basicity; potential for protonation at physiological pH
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1352925-95-1 C20H28N2O4 360.45 4-benzyl, 3-oxo ≥95% Benzyl group increases lipophilicity (logP ~2.8); bioactivity in cellular assays

*Estimated based on analogous structures.

Key Findings

  • Functional Group Impact: Amino vs. Hydroxy/Oxo: The 5-amino group in the target compound enhances hydrogen-bonding capacity compared to hydroxy or oxo analogs, improving interactions with biological targets (e.g., enzymes or receptors) . Diaza vs.
  • Synthetic Accessibility :

    • Yields vary significantly. For example, tert-butyl 9-phenyl-1-azaspiro analogs are synthesized in 32% yield , while METTL3 inhibitors with triazaspiro cores achieve 93% yield via Buchwald–Hartwig coupling .
  • Physicochemical Properties :

    • Solubility : Oxo-substituted derivatives (e.g., CAS 873924-08-4) exhibit higher aqueous solubility (~3.2 mg/mL in DMSO) due to polarity .
    • Lipophilicity : Benzyl-substituted analogs (e.g., CAS 1352925-95-1) show increased logP values, favoring membrane permeability .

Biological Activity

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in relation to its interaction with the GABAergic system. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 2408645-69-0

The structural formula can be represented as follows:

tert butyl 5 amino 1 oxa 9 azaspiro 5 5 undecane 9 carboxylate\text{tert butyl 5 amino 1 oxa 9 azaspiro 5 5 undecane 9 carboxylate}

Research indicates that compounds similar to tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane exhibit significant interactions with the GABA_A receptor, a critical component of the central nervous system (CNS) that mediates inhibitory neurotransmission. Specifically, studies have shown that these compounds can act as antagonists at GABA_A receptors, influencing various physiological processes such as anxiety modulation and neuroprotection.

Key Findings from Research Studies

  • GABA_A Receptor Antagonism : Compounds based on the spiro[5.5]undecane scaffold have been identified as potent competitive antagonists at GABA_A receptors. This antagonistic action is crucial because it can modulate synaptic transmission and influence neuronal excitability, which is relevant in conditions like epilepsy and anxiety disorders .
  • Cellular Effects : The cellular membrane permeability of these compounds has been studied, revealing that while they effectively bind to GABA_A receptors, their low permeability may limit their efficacy in vivo. This highlights the need for further optimization in drug design to enhance bioavailability .
  • Immunomodulatory Effects : There is emerging evidence suggesting that modulation of GABA_A receptor activity can impact immune responses, particularly T cell proliferation and macrophage function. Such findings indicate potential therapeutic applications in inflammatory diseases .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Bavo et al., 20213,9-Diazaspiro[5.5]undecane-based compoundsGABA_A receptor antagonismIdentified as potent antagonists with low cellular permeability .
Wilhelmsen et al., 2020GABA_A receptor ligandsImmunomodulationShowed that GABA_A signaling negatively impacts T cell responses .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

The synthesis typically involves:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
  • Spirocyclic ring formation : Cyclization via nucleophilic substitution or ring-closing metathesis. For example, intermediates like tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate () can serve as precursors.
  • Amination : Late-stage introduction of the 5-amino group using Buchwald-Hartwig coupling (as described for analogous spiro compounds in ).
    Critical parameters : Use Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in anhydrous THF at 80–100°C .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and Boc-group integrity. Broadening or splitting in NH/amine signals may require DMSO-d₆ as a solvent .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₇N₂O₃: 295.2018; observed deviation < 2 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and spirocyclic geometry (using SHELXL software for refinement; ).

Q. How can researchers optimize purification of this compound?

  • Chromatography : Use silica gel columns with gradients of DCM/MeOH (e.g., 100:5 to 100:20) to separate polar byproducts .
  • Acid-base extraction : For Boc-protected intermediates, employ HCl (1–2 M) to protonate amines, followed by neutralization and extraction .
  • Recrystallization : Ethyl acetate/hexane mixtures are effective for isolating crystalline forms ().

Advanced Research Questions

Q. How can computational modeling aid in resolving contradictions in spectral data for spiro compounds?

  • DFT calculations : Predict ¹³C NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assign ambiguous signals, especially for overlapping carbons in spiro cores .
  • Conformational analysis : Molecular dynamics simulations (e.g., in Schrodinger Maestro) can identify dominant conformers causing signal splitting in NOESY spectra .

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

  • Catalyst optimization : Bulky ligands (e.g., t-BuXPhos) improve yields in Buchwald-Hartwig aminations by reducing steric clashes .
  • Microwave-assisted synthesis : Short reaction times (30–60 min) at 120°C minimize decomposition of sterically crowded intermediates .
  • Protecting group alternatives : Replace Boc with Fmoc for easier deprotection in congested environments ().

Q. How do researchers address discrepancies in reaction yields across synthetic routes?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., solvent polarity, temperature). For example, DMF may outperform THF in spirocyclization due to higher dielectric constant .
  • In-situ monitoring : ReactIR or LC-MS tracking identifies side reactions (e.g., Boc-group cleavage under acidic conditions) .

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